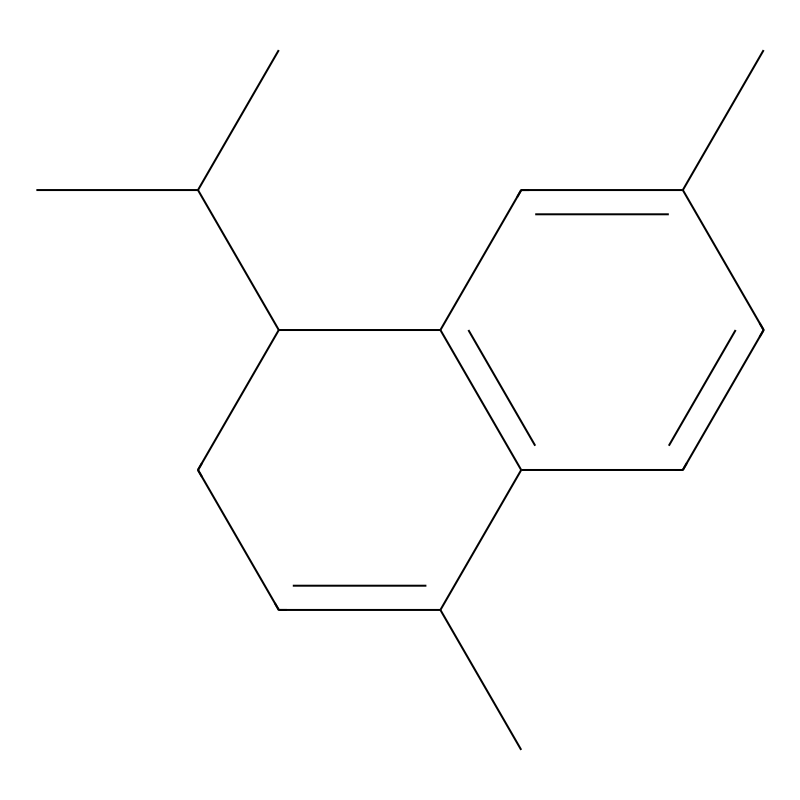

alpha-Calacorene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Occurrence:

Alpha-Calacorene (C15H20) is a sesquiterpene hydrocarbon, a type of organic compound found in various plants and essential oils . It is a colorless liquid with a characteristic woody aroma and a high flash point, making it unsuitable for use in fragrances or flavors .

Potential Biological Activities:

Limited research suggests that alpha-calacorene might possess various biological activities, but these findings require further investigation and confirmation. Some studies have reported:

- Antioxidant properties: Alpha-calacorene might exhibit some antioxidant activity, potentially protecting cells from damage caused by free radicals.

- Antimicrobial activity: Studies indicate that alpha-calacorene might have weak antimicrobial activity against some bacteria and fungi.

- Cytotoxic effects: In vitro studies suggest that alpha-calacorene might have cytotoxic effects on some cancer cell lines, but further research is needed to understand its potential in cancer therapy.

Research Challenges and Future Directions:

The research on alpha-calacorene is currently limited, and further studies are needed to:

- Isolate and purify alpha-calacorene: Most studies have used crude extracts containing alpha-calacorene along with other compounds, making it difficult to isolate its specific effects.

- Conduct in vivo studies: Most research has been conducted in vitro, and studies in living organisms are necessary to understand its potential applications.

- Investigate the mechanisms of action: More research is needed to understand how alpha-calacorene exerts its potential biological activities.

Alpha-Calacorene is a sesquiterpene hydrocarbon with the chemical formula . It belongs to a class of organic compounds known as sesquiterpenoids, which are characterized by their structure consisting of three isoprene units. This compound is primarily found in essential oils derived from various plants and has garnered attention for its unique chemical properties and potential applications in different fields, including pharmaceuticals and agriculture .

- Oxidation: This compound can be oxidized to produce alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate in aqueous solutions.

- Reduction: The reduction of alpha-Calacorene can yield saturated hydrocarbons, typically using hydrogen gas with a palladium on carbon catalyst.

- Substitution: Electrophilic substitution reactions can occur on the aromatic ring of alpha-Calacorene, often facilitated by bromine in carbon tetrachloride solvent .

Major Products- Oxidation: Alcohols, ketones, carboxylic acids.

- Reduction: Saturated hydrocarbons.

- Substitution: Halogenated derivatives of alpha-Calacorene.

Alpha-Calacorene exhibits significant biological activities, particularly its antibacterial properties against gram-negative bacteria. Research indicates that it interacts with the Bam A protein complex in these bacteria, disrupting normal cellular functions and inhibiting growth. This mechanism suggests potential applications in developing new antibacterial agents .

Additionally, alpha-Calacorene has demonstrated antioxidant properties, contributing to its potential therapeutic uses. In various assays, it has shown the ability to scavenge free radicals effectively, indicating its role as a natural antioxidant .

Alpha-Calacorene can be synthesized through several methods:

- Cyclization of Precursors: One common method involves the cyclization of geranylacetone under acidic conditions. This process typically requires a strong acid catalyst such as sulfuric acid or phosphoric acid and is conducted at elevated temperatures to facilitate cyclization.

- Natural Extraction: In industrial settings, alpha-Calacorene is often extracted from natural sources like essential oils. The extraction process generally involves steam distillation, where plant materials are subjected to steam to collect volatile compounds .

Alpha-Calacorene has diverse applications across various fields:

- Pharmaceuticals: Due to its antibacterial and antioxidant properties, it is being explored for potential use in developing new medications.

- Agriculture: Its biological activity may be beneficial in formulating natural pesticides or herbicides.

- Fragrance Industry: As a component of essential oils, alpha-Calacorene contributes to the aroma profiles of various products .

Studies have shown that alpha-Calacorene interacts with specific proteins and enzymes within bacterial cells. In silico docking analyses have revealed that it binds effectively to the Bam A protein, leading to inhibition of bacterial growth. This interaction highlights its potential as a lead compound for designing new antibacterial agents targeting similar pathways .

Several compounds share structural similarities with alpha-Calacorene. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Alpha-Cedrene | Known for its use in perfumery and flavoring. | |

| Beta-Himachalene | Exhibits anti-inflammatory properties. | |

| Delta-Cadinene | Found in various essential oils; known for antimicrobial activity. | |

| Alpha-Bisabolene | Used in traditional medicine for its soothing properties. |

Uniqueness of Alpha-Calacorene

Alpha-Calacorene stands out due to its specific interaction with bacterial proteins and its dual role as both an antibacterial agent and an antioxidant. While other sesquiterpenes may exhibit similar structural features, their biological activities and mechanisms of action can differ significantly.

Stereochemistry and Isomeric Forms

(1S)-4,7-dimethyl-1-(propan-2-yl)-1,2-dihydronaphthalene Configuration

The stereochemistry of alpha-Calacorene is defined by the absolute configuration at carbon position 1, which is designated as (S) [6]. This stereocenter bears an isopropyl group and is part of the partially saturated ring of the dihydronaphthalene core structure [3] [7]. The (S) configuration indicates that the spatial arrangement of substituents around this chiral carbon follows a specific three-dimensional orientation according to the Cahn-Ingold-Prelog priority rules [4] [6].

In the (1S)-4,7-dimethyl-1-(propan-2-yl)-1,2-dihydronaphthalene configuration, the isopropyl group at position 1 is oriented in a specific spatial arrangement relative to the plane of the molecule [7]. This stereochemical configuration contributes significantly to the compound's physical and chemical properties, as well as its interactions with other molecules [3] [8]. The naturally occurring form of alpha-Calacorene is often reported as the (+)-alpha-Calacorene, which corresponds to this (S) configuration [9].

The stereochemistry at position 1 is crucial for the three-dimensional structure of the molecule and influences its conformational preferences [6]. The (S) configuration creates a specific spatial arrangement that affects how the molecule interacts with its environment, including potential binding interactions with other molecules [7] [9].

Structural Variations and Stereoisomers

alpha-Calacorene exists in several structural variations and stereoisomeric forms [10]. The primary stereoisomer is the (1S) configuration described above, but the (1R) enantiomer, with the opposite spatial arrangement at the stereocenter, has also been identified [4] [11]. These enantiomers are mirror images of each other and have identical physical properties except for their optical rotation and interactions with other chiral entities [9].

In addition to enantiomers, alpha-Calacorene has several structural isomers, including beta-Calacorene and gamma-Calacorene, which differ in the position of substituents or double bonds within the molecular framework [6] [10]. These structural variations contribute to the diversity of calacorene compounds found in nature and synthesized in laboratories [11].

The stereochemistry of alpha-Calacorene can be characterized using various analytical techniques, including polarimetry to measure optical rotation, circular dichroism spectroscopy, and X-ray crystallography for definitive structural determination [9]. These methods provide valuable information about the three-dimensional arrangement of atoms within the molecule and help distinguish between different stereoisomers [10] [11].

| Property | Value |

|---|---|

| Stereochemistry | ABSOLUTE |

| Defined Stereocenters | 1 / 1 |

| Configuration | (1S)-4,7-dimethyl-1-(propan-2-yl)-1,2-dihydronaphthalene |

| Optical Activity | Reported as (+)-alpha-Calacorene |

Table 2: Stereochemistry and Isomeric Forms of alpha-Calacorene [3] [6] [9]

Physical Properties

Thermodynamic Properties (ΔfG°, ΔfH°, ΔfusH°, ΔvapH°)

The thermodynamic properties of alpha-Calacorene provide essential information about its stability, phase behavior, and energy changes during various physical and chemical processes [5]. The Gibbs free energy of formation (ΔfG°) for alpha-Calacorene is 235.11 kJ/mol, indicating the energy change associated with forming the compound from its constituent elements in their standard states [5] [12]. This positive value suggests that the formation of alpha-Calacorene is not spontaneous under standard conditions and requires energy input [12].

The enthalpy of formation (ΔfH°) for alpha-Calacorene in the gas phase is -31.67 kJ/mol, representing the heat change when the compound is formed from its elements in their standard states [5] [13]. The negative value indicates that the formation reaction is exothermic, releasing heat to the surroundings [13].

The enthalpy of fusion (ΔfusH°) for alpha-Calacorene is 21.21 kJ/mol, which represents the energy required to convert the solid form of the compound to its liquid state at its melting point [5] [12]. Similarly, the enthalpy of vaporization (ΔvapH°) is 53.23 kJ/mol, indicating the energy needed to transform the liquid into vapor at its boiling point [5] [13]. These values are important for understanding phase transitions and thermal behavior of the compound [12].

These thermodynamic parameters have been determined through computational methods, specifically using the Joback method, which estimates thermodynamic properties based on molecular structure and group contributions [5] [13]. These calculated values provide a foundation for understanding the energetics of reactions involving alpha-Calacorene [12].

Critical Temperature and Pressure Values

The critical properties of alpha-Calacorene describe its behavior at the critical point, where the distinction between liquid and gas phases disappears [13]. While experimental data for the critical temperature of alpha-Calacorene is not readily available in the scientific literature, its critical pressure (Pc) has been calculated to be approximately 2117.78 kPa using the Joback method [5] [14].

Critical properties are essential for understanding the phase behavior of compounds under extreme conditions and for developing equations of state that describe their thermodynamic behavior across a wide range of temperatures and pressures [14]. For alpha-Calacorene, these properties would be particularly relevant for processes involving high temperatures and pressures, such as certain extraction or separation techniques [13] [14].

The estimation of critical properties for complex organic molecules like alpha-Calacorene typically relies on group contribution methods or corresponding states principles, which provide reasonable approximations in the absence of experimental data [14]. These estimated values serve as important parameters for thermodynamic models and process simulations involving the compound [13].

Viscosity Parameters

The viscosity parameters of alpha-Calacorene characterize its resistance to flow and deformation under applied forces [12] . While specific experimental viscosity data for alpha-Calacorene is limited in the scientific literature, its structural features suggest certain viscosity characteristics . As a sesquiterpene with a partially hydrogenated naphthalene structure, alpha-Calacorene would be expected to exhibit viscosity behavior typical of medium-sized organic molecules with similar structures [14] .

The viscosity of alpha-Calacorene, like other organic compounds, would be temperature-dependent, decreasing with increasing temperature as molecular mobility increases . This relationship can often be described using models such as the Vogel-Tammann-Fulcher (VTF) equation or the Williams-Landel-Ferry (WLF) equation, which relate viscosity to temperature and glass transition temperature [12] .

For sesquiterpenes like alpha-Calacorene, viscosity is also influenced by molecular interactions, including van der Waals forces and potential hydrogen bonding interactions [14]. The presence of the aromatic ring and the isopropyl group in alpha-Calacorene would contribute to its specific viscosity profile through these intermolecular interactions [12] .

| Property | Value | Source |

|---|---|---|

| Gibbs Free Energy of Formation (ΔfG°) | 235.11 kJ/mol | Joback Calculated Property |

| Enthalpy of Formation (ΔfH°) | -31.67 kJ/mol | Joback Calculated Property |

| Enthalpy of Fusion (ΔfusH°) | 21.21 kJ/mol | Joback Calculated Property |

| Enthalpy of Vaporization (ΔvapH°) | 53.23 kJ/mol | Joback Calculated Property |

| Critical Pressure (Pc) | 2117.78 kPa | Joback Calculated Property |

| Octanol-Water Partition Coefficient (logP) | 4.542 | Crippen Calculated Property |

| McGowan Volume | 183.290 ml/mol | McGowan Calculated Property |

Table 3: Physical Properties of alpha-Calacorene [5] [12] [13]

Spectroscopic Characteristics

Mass Spectrometry Fingerprint

The mass spectrometry fingerprint of alpha-Calacorene provides valuable information for its identification and structural characterization [16]. When subjected to electron ionization mass spectrometry, alpha-Calacorene produces a characteristic fragmentation pattern with a molecular ion peak at m/z 200, corresponding to its molecular weight [16] [17]. This molecular ion peak serves as a key identifier for the compound in mass spectral analyses [17].

The fragmentation pattern of alpha-Calacorene follows predictable pathways based on its molecular structure [16]. As a sesquiterpene with a partially hydrogenated naphthalene core, alpha-Calacorene undergoes fragmentation primarily through cleavage of the weaker bonds, particularly those adjacent to the aromatic ring and at the isopropyl group [17] [18]. These fragmentations produce characteristic fragment ions that can be used for identification purposes [18].

Major fragment ions in the mass spectrum of alpha-Calacorene include those resulting from the loss of methyl groups from the isopropyl substituent and cleavages within the partially saturated ring [16] [17]. The relative intensities of these fragment ions can vary depending on the specific mass spectrometry conditions, but the overall pattern remains consistent and serves as a reliable fingerprint for the compound [18].

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is one of the most powerful techniques for identifying alpha-Calacorene in complex mixtures, such as essential oils and natural extracts [16] [18]. The distinctive mass spectral pattern allows for confident identification even in the presence of other sesquiterpenes with similar structures [17].

NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about alpha-Calacorene at the atomic level [19]. Both proton (1H) and carbon (13C) NMR spectra of alpha-Calacorene exhibit characteristic signals that reflect its molecular structure and stereochemistry [19] [20].

In the 1H NMR spectrum of alpha-Calacorene, signals corresponding to the various hydrogen environments within the molecule can be observed [19]. The aromatic protons typically appear in the range of 6.5-7.5 ppm, while the aliphatic protons, including those of the methyl groups and the isopropyl substituent, appear at lower chemical shifts, generally between 0.8 and 2.5 ppm [20] [21]. The proton at the stereogenic center (position 1) produces a characteristic signal that is influenced by its specific stereochemical environment [19].

The 13C NMR spectrum of alpha-Calacorene displays signals for each of the 15 carbon atoms in the molecule, with chemical shifts that reflect their specific electronic environments [20]. The aromatic carbons typically appear in the range of 120-140 ppm, while the aliphatic carbons, including those of the methyl groups and the isopropyl substituent, appear at lower chemical shifts, generally between 15 and 45 ppm [19] [21].

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide additional structural information by revealing correlations between different nuclei within the molecule [20]. These techniques are particularly valuable for confirming the connectivity of atoms and the stereochemical configuration of alpha-Calacorene [19] [21].

Retention Indices on Various Columns

Retention indices provide standardized measures of how compounds interact with chromatographic stationary phases and are valuable for identification purposes [22]. For alpha-Calacorene, retention indices have been determined on various chromatographic columns, particularly in gas chromatography applications [22].

On non-polar columns, which are commonly used for the analysis of sesquiterpenes, alpha-Calacorene exhibits characteristic retention behavior [22]. On DB-5 columns, which contain 5% phenyl-methylpolysiloxane stationary phase, the retention index of alpha-Calacorene typically falls in the range of 1542-1546. On similar non-polar columns like HP-5MS, the retention index is approximately 1522, while on SPB-5, it is around 1560 [22].

The variation in retention indices across different column types reflects the specific interactions between alpha-Calacorene and the stationary phases. These interactions are influenced by the molecular structure of alpha-Calacorene, particularly its aromatic character, the presence of the isopropyl group, and its overall three-dimensional shape [22].

Retention indices are particularly valuable for the identification of alpha-Calacorene in complex mixtures, such as essential oils and natural extracts. When combined with mass spectrometry data, retention indices provide a powerful tool for confident identification, even in the presence of structurally similar compounds [22].

| Column type | Active phase | Retention Index (I) | Reference |

|---|---|---|---|

| Capillary | DB-1 | 1538 | Mevy et al., 2006 |

| Capillary | DB-5 | 1546 | Adams et al., 2005 |

| Capillary | DB-5 | 1542 | Adams and Nguyen, 2005 |

| Capillary | DB-5 | 1542 | Shatar S., 2005 |

| Capillary | SPB-5 | 1560 | Gauvin et al., 2004 |

| Capillary | HP-5MS | 1522 | Couladis et al., 2003 |